2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
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Overview
Description
2-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide typically involves the following steps:
Formation of 4-chloro-1H-pyrazole: This can be achieved by reacting 4-chloropyrazole with suitable reagents under controlled conditions.
Preparation of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde:
Condensation Reaction: The final step involves the condensation of 4-chloro-1H-pyrazole with 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of hydrazine hydrate to form the desired acetohydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation Products: Oxides of the pyrazole ring.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1H-pyrazole
- 5-fluoro-1,3-dimethyl-1H-pyrazole
- Acetohydrazide derivatives
Uniqueness
2-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12ClFN6O |
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Molecular Weight |
298.70 g/mol |
IUPAC Name |
2-(4-chloropyrazol-1-yl)-N-[(Z)-(5-fluoro-1,3-dimethylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C11H12ClFN6O/c1-7-9(11(13)18(2)17-7)4-14-16-10(20)6-19-5-8(12)3-15-19/h3-5H,6H2,1-2H3,(H,16,20)/b14-4- |
InChI Key |
CBJZYJKDXRUFOB-CPSFFCFKSA-N |
Isomeric SMILES |
CC1=NN(C(=C1/C=N\NC(=O)CN2C=C(C=N2)Cl)F)C |
Canonical SMILES |
CC1=NN(C(=C1C=NNC(=O)CN2C=C(C=N2)Cl)F)C |
Origin of Product |
United States |
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